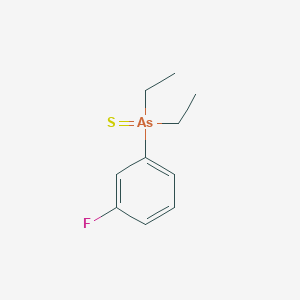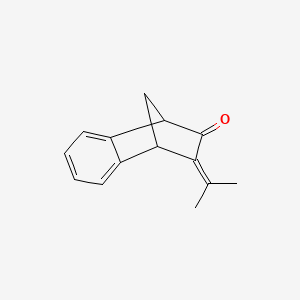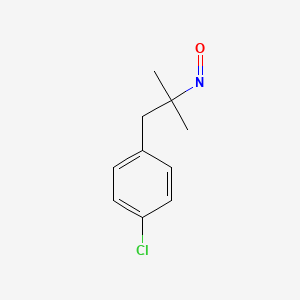
5-Bromo-2,3-dichloronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,3-dichloronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H3BrCl2O2. It is a derivative of naphthoquinone, characterized by the presence of bromine and chlorine atoms on the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichloronaphthalene-1,4-dione typically involves the bromination and chlorination of naphthoquinone derivatives. One common method includes the chlorination of 1,4-naphthoquinone in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,3-dichloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
5-Bromo-2,3-dichloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Bromo-2,3-dichloronaphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It may also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloronaphthalene-1,4-dione: Lacks the bromine atom but shares similar chemical properties.
5-Bromo-1,4-naphthoquinone: Similar structure but without the chlorine atoms.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Contains additional cyano groups, leading to different reactivity.
Uniqueness
5-Bromo-2,3-dichloronaphthalene-1,4-dione is unique due to the presence of both bromine and chlorine atoms, which influence its chemical reactivity and biological activity. This combination of halogens can enhance its antimicrobial properties and make it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
56961-91-2 |
|---|---|
Formule moléculaire |
C10H3BrCl2O2 |
Poids moléculaire |
305.94 g/mol |
Nom IUPAC |
5-bromo-2,3-dichloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H3BrCl2O2/c11-5-3-1-2-4-6(5)10(15)8(13)7(12)9(4)14/h1-3H |
Clé InChI |
HQRWUXBJZUPAIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C(=O)C(=C(C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


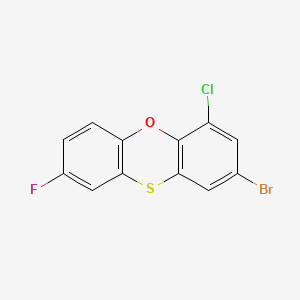
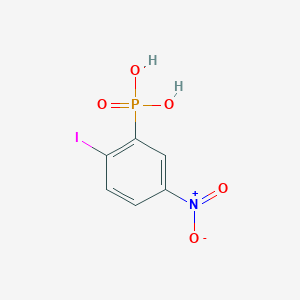

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
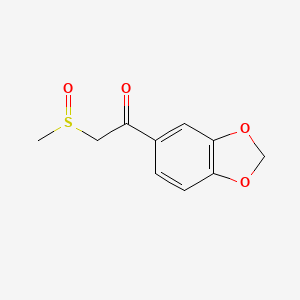

![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)


